Dehydrodesmosterol acetate Dehydrodesmosterol acetate
Brand Name: Vulcanchem
CAS No.: 17137-77-8
VCID: VC0094296
InChI: InChI=1S/C29H44O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8,10-11,20,23,25-27H,7,9,12-18H2,1-6H3/t20-,23+,25-,26+,27+,28+,29-/m1/s1
SMILES: CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula: C29H44O2
Molecular Weight: 424.669

Dehydrodesmosterol acetate

CAS No.: 17137-77-8

Cat. No.: VC0094296

Molecular Formula: C29H44O2

Molecular Weight: 424.669

* For research use only. Not for human or veterinary use.

Dehydrodesmosterol acetate - 17137-77-8

Specification

CAS No. 17137-77-8
Molecular Formula C29H44O2
Molecular Weight 424.669
IUPAC Name [(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H44O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8,10-11,20,23,25-27H,7,9,12-18H2,1-6H3/t20-,23+,25-,26+,27+,28+,29-/m1/s1
Standard InChI Key WFHCSLLFMHBWFL-RPIQFHTISA-N
SMILES CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator